molecular formula C21H26N2O4S B2524675 5-ethyl-2-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946334-81-2

5-ethyl-2-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2524675
CAS No.: 946334-81-2
M. Wt: 402.51
InChI Key: CXHBXRPZLCTSPM-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Cognitive Enhancement and Neurological Disorders

Research has shown that compounds related to 5-ethyl-2-methoxy-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, such as SB-399885, exhibit potent, selective antagonism of 5-HT6 receptors, with implications for cognitive enhancement and potential treatment for neurological disorders like Alzheimer's disease and schizophrenia. SB-399885, for example, has demonstrated significant improvements in cognitive deficits and enhancement of cholinergic function in animal models, suggesting a therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).

Anticancer Properties

Compounds bearing structural similarities to the target molecule have been explored for their antiproliferative activities against various cancer cell lines. For instance, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown promising in vitro antiproliferative activity, indicating the potential of these compounds as lead anticancer agents. Such research underscores the importance of sulfonamide derivatives in developing new therapeutic agents for cancer treatment (Motavallizadeh et al., 2014).

Receptor Binding and Drug Development

Studies on isoquinoline derivatives, including those with benzenesulfonamide moieties, have highlighted their potential in binding to specific receptors, such as dopamine and estrogen receptors, indicating their potential in drug development for various diseases. These compounds' receptor binding affinities suggest their utility in designing receptor-targeted therapies, which could include treatments for cardiovascular diseases, neurological conditions, and cancer (Polossek et al., 1992).

Optical and Material Sciences

Furthermore, the structural framework similar to the compound of interest has been explored in the synthesis of materials with specific optical properties. For example, quinoline derivatives substituted with benzenesulfonamide groups have been investigated for their nonlinear optical properties, showcasing potential applications in optical limiting and photodynamic therapy, which could extend to the development of new materials for technological and medical use (Ruanwas et al., 2010).

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-15-8-11-19(27-3)20(13-15)28(25,26)22-17-9-10-18-16(14-17)7-6-12-23(18)21(24)5-2/h8-11,13-14,22H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHBXRPZLCTSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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